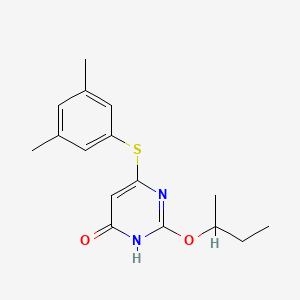

2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-3H-pyrimidin-4-one

Description

Properties

CAS No. |

284681-90-9 |

|---|---|

Molecular Formula |

C16H20N2O2S |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-butan-2-yloxy-4-(3,5-dimethylphenyl)sulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C16H20N2O2S/c1-5-12(4)20-16-17-14(19)9-15(18-16)21-13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H,17,18,19) |

InChI Key |

HJFNKCVBJDDKLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=CC(=O)N1)SC2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Biological Activity

2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-3H-pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNOS. The compound features a pyrimidine ring substituted with a butoxy group and a phenylsulfanyl moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit bacterial growth. The presence of the sulfanyl group may enhance this activity by altering the compound's interaction with microbial cell membranes.

- Anticancer Potential : Compounds with similar structures have been explored for their ability to inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation or microbial metabolism.

- Receptor Modulation : By interacting with cellular receptors, the compound could influence downstream signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrimidine derivatives:

- Antimicrobial Studies : A study demonstrated that pyrimidine derivatives exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The IC50 values ranged from 10 to 50 µM for different derivatives, indicating promising antimicrobial potential .

- Anticancer Activity : Research focusing on related compounds has shown that they can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro assays indicated that certain derivatives could reduce cell viability by more than 70% at concentrations around 20 µM .

- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds might induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antiviral Activity

Research has indicated that pyrimidine derivatives, including 2-sec-butoxy-6-(3,5-dimethyl-phenylsulfanyl)-3H-pyrimidin-4-one, exhibit antiviral properties. A notable study highlighted the compound's efficacy against viral infections by targeting specific viral enzymes, which are crucial for viral replication. The structure-activity relationship (SAR) of similar compounds suggests that modifications to the pyrimidine ring can enhance antiviral activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Sumo Activating Enzyme Inhibition

The compound has been identified as a potential inhibitor of sumo activating enzymes (SAEs), which play a role in cellular processes such as protein modification and signaling pathways. Inhibiting these enzymes could have implications for treating diseases related to protein misfolding and aggregation, such as neurodegenerative disorders .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases .

Data Tables

The following table summarizes key research findings related to the applications of this compound:

Case Study: Antiviral Efficacy

A study conducted on a series of pyrimidine derivatives found that this compound demonstrated significant antiviral activity against influenza virus in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication.

Case Study: Cancer Cell Line Testing

In another investigation focusing on cancer therapeutics, this compound was tested against breast cancer cell lines. Results showed that it inhibited cell growth by inducing apoptosis through the activation of caspase pathways, suggesting its potential utility in cancer treatment protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following pyrimidinone derivatives are compared based on substituents, synthesis, and applications:

Key Observations:

- The 3,5-dimethylphenylsulfanyl group offers electron-donating methyl groups, contrasting with ABT-925’s trifluoromethyl (electron-withdrawing) and piperazinylpropylsulfanyl (polar, basic) groups . The 4-chlorophenyl group in ’s compound is smaller and more electronegative, favoring different binding interactions .

- Synthesis Routes: The target compound’s synthesis likely involves nucleophilic substitution at positions 2 and 6 of the pyrimidinone core. The chlorophenyl derivative in was synthesized via thermal decomposition and recrystallization, a simpler route compared to the target compound’s probable methods .

Physicochemical and Analytical Comparisons

Solubility and Stability:

- The target compound’s sec-butoxy and dimethylphenylsulfanyl groups likely confer moderate aqueous solubility, intermediate between ABT-925 (highly lipophilic due to trifluoromethyl) and the chlorophenyl derivative (more polar) .

- Stability : Sulfanyl groups are susceptible to oxidation, but the dimethylphenyl moiety may offer steric protection. ABT-925’s trifluoromethyl group enhances metabolic stability, as evidenced by its use in clinical trials .

Analytical Methods:

- ABT-925 was quantified in human plasma using LC-MS/MS with a dynamic range of 0.0102–5.24 μg/mL, highlighting its detectability despite high lipophilicity .

- Similar methods (e.g., LC-MS/MS with C18 columns) could be adapted for the target compound, though its lower molecular weight (~346 vs. 457) may require optimized ionization conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-3H-pyrimidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidinone derivatives often involves nucleophilic substitution or thiolation reactions. For example, in analogous compounds like 2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, thiol groups are introduced via reaction with aryl thiols under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C, achieving yields up to 83% . Optimizing reaction time, solvent polarity, and stoichiometry of substituents (e.g., sec-butoxy vs. ethoxy groups) is critical. Characterization via TLC and HPLC ensures intermediate purity.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons from the 3,5-dimethyl-phenylsulfanyl group typically appear as singlets (δ 6.8–7.2 ppm), while the sec-butoxy group shows split signals for CH₂ and CH₃ groups (δ 1.0–1.6 ppm). The pyrimidin-4-one ring protons resonate near δ 8.0–8.5 ppm .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) should match the molecular formula (C₁₆H₂₀N₂O₂S). Discrepancies >2 ppm require re-evaluation of synthetic steps or purification methods.

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal. For example, disorder in substituents (e.g., sec-butoxy orientation) can be addressed via PART instructions in SHELXL, refining occupancy factors and thermal parameters. High-resolution data (d-spacing <1 Å) reduces R-factor discrepancies (<0.08) . Crystallization in aprotic solvents (e.g., DMSO/EtOH) enhances crystal quality.

Q. How do substituent effects (e.g., 3,5-dimethyl vs. chloro/fluoro groups) influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT) combined with experimental UV-Vis and cyclic voltammetry can evaluate electronic effects. For instance, electron-donating groups (e.g., methyl) increase π→π* transition wavelengths, while electron-withdrawing groups (e.g., Cl) enhance electrophilic reactivity. Comparative studies with derivatives like 6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one reveal substituent-dependent redox potentials .

Q. What analytical approaches reconcile contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use mixed implicit/explicit solvation models (e.g., COSMO-RS for DMSO) in DFT calculations. Experimental validation via variable-temperature NMR (e.g., 298–343 K) identifies dynamic processes affecting shifts. For persistent mismatches, revise computational basis sets (e.g., B3LYP/6-311++G(d,p)) or consider tautomeric equilibria .

Key Considerations for Researchers

- Structural Validation : Cross-validate spectroscopic data with X-ray crystallography to resolve ambiguities in substituent orientation.

- Reaction Optimization : Screen solvents (DMF, THF) and bases (K₂CO₃, NaH) to maximize yield for bulky substituents like sec-butoxy.

- Data Integrity : Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm purity before biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.